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Compound of Interest

2-Amino-6-iodo-1,8-naphthyridine-
Compound Name:
3-carbonitrile

Cat. No.: B112803

CAS Number: 578007-69-9

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-6-iodo-1,8-
naphthyridine-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and
drug discovery. Due to the limited availability of specific experimental data for this exact
compound, this guide leverages information on closely related 1,8-naphthyridine analogues to
present a plausible synthetic approach, characteristic analytical data, and potential biological
applications. The 1,8-naphthyridine scaffold is a recognized pharmacophore, with derivatives
exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.
[1] A significant focus of research on this class of compounds has been their potential as anti-
mycobacterial agents, targeting the enoyl-acyl carrier protein reductase (InhA), a crucial
enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis. This guide
will detail a representative synthetic protocol, present expected analytical data in a structured
format, and describe a key signaling pathway in which this compound class is implicated.

Physicochemical Properties and Analytical Data

While specific experimental data for 2-Amino-6-iodo-1,8-naphthyridine-3-carbonitrile is not
readily available in the public domain, the following tables summarize the expected
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physicochemical properties and representative analytical data based on its structure and data
from analogous compounds.

Table 1: Physicochemical Properties

Property Value

CAS Number 578007-69-9
Molecular Formula CoHsIN4

Molecular Weight 296.07 g/mol
Appearance Expected to be a solid

Expected to be soluble in organic solvents like

Solubility
DMSO and DMF

Table 2: Representative Spectroscopic Data (Based on Analogous Structures)

Analytical Technique Expected Data

Aromatic protons (6 7.0-9.0 ppm), Amino

1H NMR )
protons (broad singlet)
13C NMR Aromatic and nitrile carbons (6 110-160 ppm)
N-H stretching (amine), C=N stretching (nitrile),
IR (cm™2) } o
C=C and C=N stretching (aromatic rings)
Mass Spectrometry (MS) [M+H]* corresponding to the molecular weight

Synthesis Methodology

A specific, detailed synthesis protocol for 2-Amino-6-iodo-1,8-naphthyridine-3-carbonitrile is
not publicly documented. However, a plausible and commonly employed synthetic route for this
class of compounds involves the cyclization of a substituted 2-aminopyridine derivative with an
active methylene compound. A representative experimental protocol, adapted from the
synthesis of similar 1,8-naphthyridine derivatives, is provided below.
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Proposed Synthetic Pathway

A likely synthetic approach would involve the condensation reaction of 2-amino-5-
iodonicotinaldehyde with malononitrile. This reaction is a variation of the Friedlander

annulation, a well-established method for the synthesis of quinolines and related heterocyclic
systems.

Diagram 1: Proposed Synthesis of 2-Amino-6-iodo-1,8-naphthyridine-3-carbonitrile
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Caption: Proposed synthetic route for the target compound.

Experimental Protocol (Representative)

Materials:
e 2-Amino-5-iodonicotinaldehyde
e Malononitrile

» Piperidine (or another suitable base catalyst)
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» Ethanol (or another suitable solvent)
Procedure:

e To a solution of 2-amino-5-iodonicotinaldehyde (1.0 eq) in ethanol, add malononitrile (1.1
eq).

e Add a catalytic amount of piperidine to the mixture.

o Reflux the reaction mixture for a specified period (typically monitored by TLC for completion).
e Upon completion, cool the reaction mixture to room temperature.

e The product is expected to precipitate out of the solution. Collect the solid by filtration.

e Wash the solid with cold ethanol to remove any unreacted starting materials.

e Dry the product under vacuum.

o Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Table 3: Representative Reaction Parameters

Parameter Value/Condition
Stoichiometry Aldehyde:Malononitrile (1:1.1)
Catalyst Piperidine (catalytic amount)
Solvent Ethanol

Temperature Reflux

Reaction Time Monitored by TLC

Purification Filtration and Recrystallization

Biological Activity and Mechanism of Action
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Derivatives of 1,8-naphthyridine are known to possess a broad spectrum of biological activities,
including antimicrobial, antiviral, and anticancer effects.[1] A particularly well-studied application
is their role as anti-mycobacterial agents.

Inhibition of Enoyl-Acyl Carrier Protein Reductase (InhA)

Many 1,8-naphthyridine-based compounds are presumed to exert their anti-mycobacterial
effect by inhibiting the InhA enzyme of Mycobacterium tuberculosis. InhA is a key enzyme in
the fatty acid synthase-Il (FAS-II) pathway, which is responsible for the synthesis of mycolic
acids. Mycolic acids are essential components of the mycobacterial cell wall, providing a
unique and impermeable barrier. Inhibition of InhA disrupts mycolic acid synthesis, leading to a
compromised cell wall and ultimately, bacterial cell death.

Diagram 2: Simplified Signaling Pathway of InhA Inhibition
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Caption: Inhibition of the mycolic acid synthesis pathway.
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Experimental Protocols for Biological Evaluation

The biological activity of 1,8-naphthyridine derivatives is typically assessed using a variety of in
vitro assays.

3.2.1. Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a compound that inhibits the visible growth
of a microorganism.

Protocol:

e Prepare a serial dilution of the test compound in a suitable broth medium in a 96-well
microtiter plate.

» Inoculate each well with a standardized suspension of the target microorganism (e.g.,
Mycobacterium tuberculosis H37Rv).

 Include positive (no drug) and negative (no bacteria) controls.

 Incubate the plate under appropriate conditions (e.g., 37°C for several days for M.
tuberculosis).

e The MIC is determined as the lowest concentration of the compound at which no visible
growth is observed.

3.2.2. Cytotoxicity Assay

This assay evaluates the toxicity of a compound against mammalian cell lines to assess its
potential for therapeutic use.

Protocol (e.g., MTT Assay):

o Seed mammalian cells (e.g., a human cell line) in a 96-well plate and allow them to adhere
overnight.

o Treat the cells with various concentrations of the test compound for a specified duration
(e.g., 24-72 hours).

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112803?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well
and incubate. Viable cells will reduce the yellow MTT to purple formazan crystals.

e Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
o Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

e The concentration that causes 50% inhibition of cell growth (ICso) is calculated.

Conclusion

2-Amino-6-iodo-1,8-naphthyridine-3-carbonitrile belongs to a class of heterocyclic
compounds with significant potential in drug discovery, particularly in the development of novel
anti-mycobacterial agents. While specific experimental data for this compound is limited, this
guide provides a framework for its synthesis and biological evaluation based on established
knowledge of related 1,8-naphthyridine derivatives. Further research is warranted to fully
elucidate the synthetic details, physicochemical properties, and the full spectrum of biological
activities of this specific molecule. The information presented herein serves as a valuable
resource for researchers and scientists working in the field of medicinal chemistry and drug
development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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